N-(quinolin-8-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(quinolin-8-yl)thiophene-2-carboxamide is a chemical compound with the molecular formula C14H10N2OS and a molecular weight of 254.31 g/mol . This compound is characterized by the presence of a quinoline ring and a thiophene ring, which are connected through a carboxamide linkage. It is typically found as an off-white to white solid .
Preparation Methods
The synthesis of N-(quinolin-8-yl)thiophene-2-carboxamide involves the reaction of quinoline-8-amine with thiophene-2-carboxylic acid. The reaction is typically carried out in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Chemical Reactions Analysis
N-(quinolin-8-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinolin-8-ylthiophene-2-carboxylic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of N-quinolin-8-ylthiophene-2-methanamine.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring, using reagents like halogens or alkylating agents.
Scientific Research Applications
N-(quinolin-8-yl)thiophene-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(quinolin-8-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with nucleic acids and proteins .
Comparison with Similar Compounds
N-(quinolin-8-yl)thiophene-2-carboxamide can be compared with other similar compounds, such as:
N-quinolin-8-ylquinoline-2-carboxamide: This compound has a similar structure but with a quinoline ring instead of a thiophene ring.
Quinolin-8-yl 1-pentyl-1H-indole-3-carboxylate (QUPIC): A cannabimimetic compound with different pharmacological properties.
N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide (ADB-FUBINACA): Another carboxamide derivative with distinct biological activities.
Properties
Molecular Formula |
C14H10N2OS |
---|---|
Molecular Weight |
254.31 g/mol |
IUPAC Name |
N-quinolin-8-ylthiophene-2-carboxamide |
InChI |
InChI=1S/C14H10N2OS/c17-14(12-7-3-9-18-12)16-11-6-1-4-10-5-2-8-15-13(10)11/h1-9H,(H,16,17) |
InChI Key |
PAKAVLGQSUYUBE-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=CC=CS3)N=CC=C2 |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=CC=CS3)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.